molecular formula C22H23N3O3S B2840666 N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide CAS No. 361172-29-4

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B2840666
CAS No.: 361172-29-4
M. Wt: 409.5
InChI Key: YWPHSXIRHGUAMX-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and dimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[3,4-c]pyrazole core with a dimethoxybenzamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Biological Activity

N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis methods, and biological effects based on recent research findings.

Compound Overview

  • Molecular Formula : C21H21N3O2S
  • Molecular Weight : 365.47 g/mol
  • IUPAC Name : this compound

The compound features a thieno[3,4-c]pyrazole core fused with a dimethoxybenzamide moiety. This unique structure suggests multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thienopyrazole Core : This is achieved through cyclization reactions involving thioamides and hydrazine derivatives.
  • Introduction of the Dimethoxybenzamide Moiety : The benzamide group is incorporated via nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity and yield.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Acute Lymphoblastic Leukemia (ALL)
    • Neuroblastoma (NB) cell lines
  • IC50 Values :
    • The compound demonstrated an IC50 value of approximately 0.3 μM against ALL cells, indicating potent cytotoxicity compared to standard treatments .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets involved in cancer progression:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are critical for tumor growth and survival.
  • Receptor Modulation : It has been suggested that the compound could modulate receptor functions through binding interactions .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cell Proliferation :
    • Researchers observed a significant reduction in cell viability in treated cancer cell lines compared to controls.
    • Colony formation assays indicated that treated cells exhibited reduced colony size and number .
  • Enzyme Activity Assays :
    • The compound was shown to inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival .

Summary Table of Biological Activities

Activity TypeCell Line TestedIC50 Value (μM)Notes
AnticancerAcute Lymphoblastic Leukemia0.3Significant cytotoxicity observed
AnticancerNeuroblastoma0.5 - 1.2Variability in sensitivity among different lines
Enzyme InhibitionVariousNot specifiedInhibits key metabolic enzymes

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-7-14(2)9-16(8-13)25-21(17-11-29-12-18(17)24-25)23-22(26)15-5-6-19(27-3)20(10-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHSXIRHGUAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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